molecular formula C11H19Cl2N3 B1430662 3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride CAS No. 1803580-63-3

3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride

Cat. No.: B1430662
CAS No.: 1803580-63-3
M. Wt: 264.19 g/mol
InChI Key: QVWCXSYLKHRVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C₁₀H₁₆Cl₂N₂O₂. It is a derivative of piperazine, a versatile chemical used in various applications, including pharmaceuticals, agriculture, and industrial processes.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperazine, pyridine-2-carbaldehyde, and methyl iodide are commonly used as starting materials.

  • Reaction Steps:

    • Formation of Schiff Base: Pyridine-2-carbaldehyde is reacted with piperazine to form a Schiff base.

    • Methylation: The Schiff base is then methylated using methyl iodide to introduce the methyl group.

    • Hydrochloride Formation: The final step involves treating the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods:

  • Batch Process: The synthesis is typically carried out in a batch process, where the reaction mixture is heated and stirred under controlled conditions to ensure complete reaction and product formation.

  • Purification: The product is purified using crystallization techniques to obtain the pure dihydrochloride salt.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has garnered attention for its interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. Research indicates that derivatives of this compound may have potential as antipsychotic and antidepressant agents. In vitro studies have shown that modifications to the piperazine or pyridine moieties can significantly alter receptor binding profiles and pharmacological effects, making it a candidate for further investigation in mood disorders and schizophrenia treatment.

Case Study: Neurotransmitter Interaction
A study examining the binding affinity of 3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride to various receptors revealed that the compound exhibits a higher affinity for serotonin receptors compared to other similar compounds. This suggests its potential role in developing targeted therapies for psychiatric conditions.

Environmental Applications

Pollutant Remediation
The compound is explored for its role in environmental remediation processes, particularly in capturing or breaking down pollutants. Studies have demonstrated its effectiveness in reducing levels of certain environmental contaminants, contributing to cleaner air and water.

Methods of Application
It is utilized in the synthesis of compounds designed to interact with pollutants, enhancing their breakdown or removal from contaminated sites. For example, it has been used as a precursor in the development of novel adsorbents for heavy metal ions from wastewater.

Nanotechnology

Nanomaterials Development
this compound is also applied in the synthesis of nanomaterials with enhanced properties such as increased reactivity or selectivity. It serves as a stabilizing agent to control the size and shape of nanoparticles, which are crucial for applications in drug delivery systems and electronic devices.

Performance Enhancement
Nanomaterials synthesized using this compound have shown improved performance metrics in various applications, including targeted drug delivery and catalysis. The unique chemical structure allows for modifications that can tailor these nanomaterials for specific uses.

Chemical Synthesis

Building Block in Organic Chemistry
In synthetic organic chemistry, this compound acts as a versatile building block for more complex molecular architectures. Its ability to undergo nucleophilic substitutions and electrophilic aromatic substitutions makes it valuable in creating diverse chemical entities .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The exact mechanism of action depends on the specific application and biological system. It may involve binding to receptors, enzymes, or other proteins, leading to downstream effects in cellular processes.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Pyridine derivatives

  • Other piperazine-based compounds

Uniqueness: 3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride is unique due to its specific structural features, including the presence of the methyl group and the pyridin-2-ylmethyl moiety. These features contribute to its distinct chemical and biological properties compared to other similar compounds.

Biological Activity

3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride is a piperazine derivative that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is structurally related to various biologically active molecules, which makes it a candidate for further investigation into its therapeutic properties.

Chemical Structure and Properties

The chemical formula for this compound is C11H16Cl2N2C_{11}H_{16}Cl_2N_2. The compound features a piperazine ring substituted with a pyridine moiety, which is known to influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that piperazine derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds similar to 3-Methyl-1-(pyridin-2-ylmethyl)piperazine have demonstrated significant antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some piperazine derivatives have been investigated for their potential anticancer effects. They may act by inhibiting specific kinases or other molecular targets involved in cell proliferation and survival .
  • Neuropharmacological Effects : Compounds with similar structures have been studied for their interactions with neurotransmitter receptors, including histamine and sigma receptors. These interactions suggest potential applications in treating neurological disorders .

Antimicrobial Activity

A study assessing the antimicrobial properties of piperazine derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli. The presence of halogen substituents was noted to enhance bioactivity significantly .

CompoundMIC (mg/mL)Target Organism
Compound A0.0039S. aureus
Compound B0.025E. coli

Anticancer Activity

Research has indicated that some piperazine derivatives can inhibit cancer cell lines by targeting specific pathways involved in tumor growth. For example, compounds were shown to induce apoptosis in cancer cells through mechanisms involving cyclin-dependent kinase inhibition .

Neuropharmacological Studies

Investigations into the neuropharmacological effects of piperazine derivatives revealed their potential as dual-action drugs targeting both histamine H3 receptors and sigma receptors. This dual targeting could lead to improved treatments for conditions such as schizophrenia and Alzheimer's disease .

Case Studies

Several case studies highlight the efficacy of piperazine derivatives:

  • Pain Management : A study on sigma receptor antagonists demonstrated that certain piperazine compounds could enhance opioid analgesia while reducing neuropathic pain symptoms in animal models .
  • Cognitive Disorders : Compounds with high affinity for histamine H3 receptors showed promise in preclinical models for treating cognitive deficits associated with Alzheimer's disease .

Properties

IUPAC Name

3-methyl-1-(pyridin-2-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-10-8-14(7-6-12-10)9-11-4-2-3-5-13-11;;/h2-5,10,12H,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWCXSYLKHRVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.